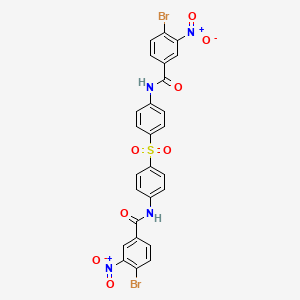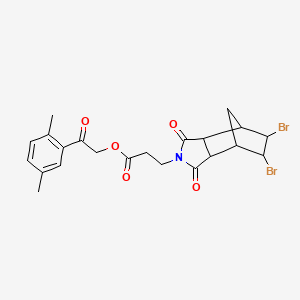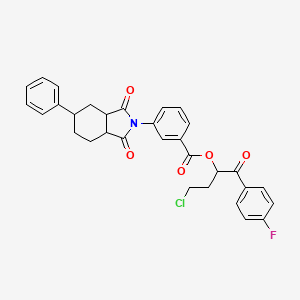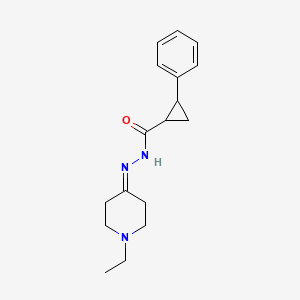
N,N'-(sulfonyldibenzene-4,1-diyl)bis(4-bromo-3-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple bromine and nitro groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of bromobenzene to form 4-bromo-3-nitrobenzene. This intermediate is then subjected to sulfonylation and subsequent amidation reactions to introduce the benzamido and benzenesulfonyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzamide: A simpler analog with fewer functional groups.
4-Bromo-N,N-dimethylbenzamide: Another related compound with different substituents on the benzamide moiety.
4-Bromo-3-nitrobenzenesulfonamide: Shares the nitro and sulfonamide groups but lacks the complex benzamido structure.
Uniqueness
4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that simpler analogs may not provide.
Properties
Molecular Formula |
C26H16Br2N4O8S |
|---|---|
Molecular Weight |
704.3 g/mol |
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenyl]sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C26H16Br2N4O8S/c27-21-11-1-15(13-23(21)31(35)36)25(33)29-17-3-7-19(8-4-17)41(39,40)20-9-5-18(6-10-20)30-26(34)16-2-12-22(28)24(14-16)32(37)38/h1-14H,(H,29,33)(H,30,34) |
InChI Key |
RMUXMIIXTNAVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12473793.png)

![({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12473804.png)

![ethyl 2-[(N,N-dimethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12473810.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide](/img/structure/B12473813.png)
![N-benzyl-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B12473821.png)
![ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate](/img/structure/B12473823.png)
![ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B12473831.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B12473839.png)
![4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12473844.png)
![3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B12473845.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine](/img/structure/B12473852.png)

